molecular formula C19H23N4O6PS B589927 Benfotiamine-d5 CAS No. 1331669-97-6

Benfotiamine-d5

Cat. No. B589927
CAS RN: 1331669-97-6
M. Wt: 471.479
InChI Key: BTNNPSLJPBRMLZ-CSFUHONJSA-N
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Description

Benfotiamine is a lab-made version of vitamin B1, also called thiamine . It is studied for its potential benefits in conditions like diabetes-related nerve damage, Alzheimer’s disease, and alcohol dependence . It is a dietary supplement that is converted in the body to thiamine (vitamin B1), which helps your body turn nutrients into energy and is essential for brain function . It is considered to be highly bioavailable, meaning it reaches the bloodstream quickly and produces high levels of thiamine in the body .


Synthesis Analysis

Benfotiamine is a synthetic S-acyl thiamine derivative . It is suggested that benfotiamine only penetrates the cells after dephosphorylation by intestinal alkaline phosphatases. It then enters the bloodstream as S-benzoylthiamine that is converted to thiamine in erythrocytes and in the liver .


Molecular Structure Analysis

The molecular formula of Benfotiamine is C19H23N4O6PS . Its average mass is 466.448 Da and its monoisotopic mass is 466.107605 Da .


Chemical Reactions Analysis

Benfotiamine is absorbed much better than water-soluble thiamine salts . Maximum plasma levels of thiamine are about 5-fold higher after benfotiamine intake and the bioavailability is about 3.6 times as high as that of thiamine hydrochloride .


Physical And Chemical Properties Analysis

Benfotiamine has a molecular weight of 466.45 . It is a solid substance and its solubility in DMSO is ≥ 50 mg/mL (ultrasonic) .

Scientific Research Applications

Benfotiamine and Diabetic Complications

Research has shown that Benfotiamine can alleviate complications associated with diabetes, such as neuropathy and nephropathy, by modulating pathways that lead to oxidative stress and inflammation. For instance, benfotiamine has been demonstrated to improve functional recovery in infarcted hearts through the activation of pro-survival signaling pathways and modulation of neurohormonal responses in diabetic models (Katare, Caporali, Emanueli, & Madeddu, 2010). Additionally, it has shown promise in treating painful diabetic neuropathy, with significant improvements observed in neuropathy scores and pain reduction (Haupt, Ledermann, & Köpcke, 2005).

Antioxidant and Anti-inflammatory Effects

Benfotiamine's antioxidant properties contribute to its therapeutic effects by reducing oxidative stress, a key factor in the development of vascular and neurological complications in diabetes. Studies have highlighted its ability to attenuate oxidative stress markers, such as malondialdehyde and advanced glycation end-products, in diabetic models (Karachalias, Babaei‐Jadidi, Rabbani, & Thornalley, 2010). Furthermore, Benfotiamine has demonstrated anti-inflammatory effects by inhibiting markers like NF-kappaB, thereby reducing inflammation in conditions like endotoxin-induced uveitis (Yadav, Subramanyam, & Ramana, 2009).

Endothelial Function and Vascular Health

Benfotiamine's role in improving endothelial function and vascular health, particularly in the context of smoking-induced vascular dysfunction, has been recognized. It has been found to counteract smoking-induced endothelial dysfunction in healthy smokers, underscoring its potential in vascular health maintenance (Stirban et al., 2012).

Mechanism of Action

Target of Action

Benfotiamine-d5, a synthetic S-acyl thiamine derivative, primarily targets the enzyme transketolase . Transketolase plays a crucial role in the pentose phosphate pathway , which is essential for energy metabolism and nucleotide synthesis .

Mode of Action

This compound facilitates the action of thiamine diphosphate , a co-factor for transketolase . This activation of transketolase accelerates the precursors of advanced glycation end products (AGEs) towards the pentose phosphate pathway . This action helps to reduce the production of AGEs, which are implicated in the progression of diabetic complications .

Biochemical Pathways

This compound affects several biochemical pathways. It is known to activate the Nrf2/ARE pathway , which regulates genes involved in detoxification of reactive oxygen species and cytotoxic electrophiles . It also impacts the hexosamine pathway , the intracellular AGE formation pathway , and the DAG-PKC pathway . These pathways are implicated in glucose-mediated vascular damage, a common complication in diabetes .

Pharmacokinetics

This compound is practically insoluble in water, organic solvents, or oil . After oral administration, it is dephosphorylated by intestinal alkaline phosphatases and enters the bloodstream as S-benzoylthiamine . It is then converted to thiamine in erythrocytes and in the liver .

Result of Action

The administration of this compound leads to significant increases in thiamine levels in the blood and liver, enhancing transketolase activity and preventing the progression of diabetic complications . It has no significant effect in the brain, which explains why its beneficial effects have only been observed in peripheral tissues .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, its absorption and conversion to thiamine are mediated by enzymes present in the intestinal mucosa and liver . Furthermore, its efficacy and stability may be affected by factors such as diet, the presence of other medications, and individual metabolic differences.

properties

{ "Design of the Synthesis Pathway": "The synthesis of Benfotiamine-d5 involves the substitution of five deuterium atoms in the Benfotiamine molecule with stable isotopes of hydrogen (D). This can be achieved through a multistep synthesis process.", "Starting Materials": [ "Thiamine", "Benzene", "Deuterium oxide", "Phosphorus oxychloride", "Methanol", "Sodium borohydride", "Deuterium gas" ], "Reaction": [ "Step 1: Thiamine is reacted with benzene and phosphorus oxychloride to form S-benzylthiamine.", "Step 2: S-benzylthiamine is then reacted with methanol and sodium borohydride to form Benfotiamine.", "Step 3: Benfotiamine is then reacted with deuterium oxide and deuterium gas in the presence of a catalyst to substitute five hydrogen atoms with deuterium atoms, forming Benfotiamine-d5." ] }

CAS RN

1331669-97-6

Molecular Formula

C19H23N4O6PS

Molecular Weight

471.479

IUPAC Name

S-[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] 2,3,4,5,6-pentadeuteriobenzenecarbothioate

InChI

InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13-/i3D,4D,5D,6D,7D

InChI Key

BTNNPSLJPBRMLZ-CSFUHONJSA-N

SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C

synonyms

(Benzene-d5)carbothioic Acid S-[2-[[(4-Amino-2-methyl-5-pyrimidinyl)methyl]_x000B_formylamino]-1-[2-(phosphonooxy)ethyl]-1-propen-1-yl] Ester;  Benzoylthiamine-d5 Monophosphate;  Berdi-d5;  Betivina-d5;  Bietamine-d5;  Biotamin-d5;  Milgamma-d5;  Nitanevril-d5;  S

Origin of Product

United States

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